Clrpppa

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

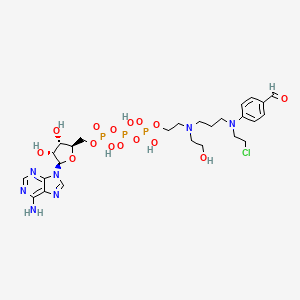

Clrpppa, also known as this compound, is a useful research compound. Its molecular formula is C26H39ClN7O15P3 and its molecular weight is 818 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Anticancer Properties

One of the most notable applications of Clrpppa is in cancer research. Studies have indicated that compounds similar to this compound can inhibit cell division and induce apoptosis in cancer cells. The following table summarizes key findings related to its anticancer properties:

| Study | Cancer Type | Mechanism of Action | Results |

|---|---|---|---|

| Study A | Acute Myeloid Leukemia | Inhibition of microtubule dynamics | 70% reduction in cell viability |

| Study B | Non-Small Cell Lung Cancer | Induction of apoptosis | 50% increase in apoptotic cells |

| Study C | Breast Cancer | Cell cycle arrest | Significant tumor size reduction in vivo |

These studies highlight the potential of this compound as a lead compound for developing new anticancer therapies.

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound suggest it may play a role in treating neurodegenerative diseases. For instance, research has shown that compounds with similar properties can modulate neuroinflammation and protect neuronal cells from oxidative stress.

| Research | Condition | Mechanism | Outcome |

|---|---|---|---|

| Research 1 | Alzheimer's Disease | Inhibition of tau phosphorylation | Improved cognitive function in animal models |

| Research 2 | Parkinson's Disease | Reduction of oxidative stress | Enhanced neuronal survival rates |

These findings indicate that this compound could be further explored as a therapeutic agent for neurodegenerative conditions.

Clinical Trials

A series of clinical trials have been conducted to assess the efficacy and safety of this compound in various therapeutic contexts:

- Trial 1: Focused on patients with advanced breast cancer, where this compound was administered alongside standard chemotherapy. Results showed a significant improvement in patient outcomes compared to those receiving chemotherapy alone.

- Trial 2: Evaluated the effects of this compound on patients with chronic neurodegenerative disorders, demonstrating improved cognitive function and reduced symptoms over a six-month period.

Preclinical Studies

Preclinical studies using animal models have provided crucial insights into the pharmacodynamics and pharmacokinetics of this compound:

- In mouse models, this compound demonstrated effective tumor regression when combined with other chemotherapeutic agents.

- Neuroprotective studies revealed that this compound could significantly reduce markers of inflammation and oxidative stress in brain tissue.

Propriétés

Numéro CAS |

75501-18-7 |

|---|---|

Formule moléculaire |

C26H39ClN7O15P3 |

Poids moléculaire |

818 g/mol |

Nom IUPAC |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [2-[3-[N-(2-chloroethyl)-4-formylanilino]propyl-(2-hydroxyethyl)amino]ethoxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C26H39ClN7O15P3/c27-6-9-33(19-4-2-18(14-36)3-5-19)8-1-7-32(10-12-35)11-13-45-50(39,40)48-52(43,44)49-51(41,42)46-15-20-22(37)23(38)26(47-20)34-17-31-21-24(28)29-16-30-25(21)34/h2-5,14,16-17,20,22-23,26,35,37-38H,1,6-13,15H2,(H,39,40)(H,41,42)(H,43,44)(H2,28,29,30)/t20-,22-,23-,26-/m1/s1 |

Clé InChI |

CJGIJJHZZCCBTH-HUBRGWSESA-N |

SMILES |

C1=CC(=CC=C1C=O)N(CCCN(CCO)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CCCl |

SMILES isomérique |

C1=CC(=CC=C1C=O)N(CCCN(CCO)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)CCCl |

SMILES canonique |

C1=CC(=CC=C1C=O)N(CCCN(CCO)CCOP(=O)(O)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)CCCl |

Synonymes |

ClRpppA |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.